Product packaging for Carbamothioyl iodide(Cat. No.:CAS No. 60253-81-8)

Carbamothioyl iodide

Cat. No.: B14612184
CAS No.: 60253-81-8
M. Wt: 187.01 g/mol
InChI Key: SXDFCRJNKXIHAJ-UHFFFAOYSA-N
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Description

Carbamothioyl iodide is a reactive organoiodine compound serving as a valuable synthon in organic and medicinal chemistry research. Its structure, featuring both a thiocarbonyl and an iodine moiety, makes it a versatile building block for constructing complex sulfur and nitrogen-containing heterocycles . Researchers utilize this reagent as a key intermediate in the synthesis of various thiourea derivatives, a class of compounds known for diverse biological activities, including antimicrobial and antifungal properties . The iodine atom can undergo further substitution or participate in addition reactions with alkenes and alkynes, following pathways analogous to other sulfenyl iodides to introduce the thiocarbonyl functional group into target molecules . Handling requires care as sulfenyl iodide compounds are typically labile and can be sensitive to oxygen and heat . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2INS B14612184 Carbamothioyl iodide CAS No. 60253-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60253-81-8

Molecular Formula

CH2INS

Molecular Weight

187.01 g/mol

IUPAC Name

carbamothioyl iodide

InChI

InChI=1S/CH2INS/c2-1(3)4/h(H2,3,4)

InChI Key

SXDFCRJNKXIHAJ-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)I

Origin of Product

United States

Definitional and Contextual Framework of the Carbamothioyl Moiety

The carbamothioyl moiety, the core functional group of the compounds discussed herein, is structurally defined by a central carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom, represented as -C(=S)N-. This thiourea-based functional group is a sulfur analog of the carbamoyl (B1232498) group. The presence of sulfur, a soft donor atom, alongside the harder nitrogen and potentially oxygen atoms in derivatives, imparts a versatile coordination capacity. researchgate.net This allows carbamothioyl derivatives to act as flexible ligands, capable of coordinating with a wide range of metal ions as neutral ligands, monoanions, or dianions. researchgate.netscispace.com

Carbamothioyl iodide itself refers to an ionic compound where the carbamothioyl functional group is part of a cationic species, with iodide serving as the counter-ion. An example is 3-Carbamothioyl-1-methylpyridin-1-ium iodide. bldpharm.com The specific properties and reactivity of a given this compound are heavily influenced by the molecular structure to which the carbamothioyl group is attached. For instance, the presence of aromatic rings can introduce lipophilicity, affecting solubility. mdpi.com

Historical Trajectories and Evolution of Research on Carbamothioyl Derivatives

Research into thiourea (B124793) derivatives, the broader class to which carbamothioyl compounds belong, has a long history, initially gaining attention for their utility as functional ligands in coordination chemistry. dergipark.org.tr Over the past three decades, interest in 1,3-disubstituted thiourea derivatives has surged, recognizing them as crucial precursors for synthesizing a variety of heterocyclic compounds. frontiersin.org This is due to the presence of two acidic protons on the nitrogen atoms and the carbonyl and thiocarbonyl groups, which facilitate cyclization reactions. frontiersin.orgnih.gov

The evolution of research has seen the application of carbamothioyl derivatives (specifically acylthioureas) expand into fields such as the development of corrosion inhibitors and potential therapeutic agents. researchgate.netresearchgate.net Early studies focused on their synthesis and basic characterization, while more recent research employs advanced analytical techniques and computational methods to understand their properties at a molecular level. nih.govzenodo.org The synthesis of these compounds has also evolved, with methods being developed for creating complex structures, such as N-((4-acetyl phenyl) carbamothioyl) pivalamide, through multi-step reactions involving precursors like pivaloyl isothiocyanate and various amines. nih.gov

Theoretical Underpinnings and Significance in Modern Chemical Science

Synthesis of Carbamothioyl Derivatives in the Presence or Formation of Iodide Species

The synthesis of carbamothioyl derivatives in chemical environments involving iodide is a specialized area of organic chemistry. Iodide species, including iodide ions (I⁻), molecular iodine (I₂), and organoiodine compounds, can act as reactants, catalysts, or be integral parts of the final molecular structure as counter-ions or substituents. Research in this domain highlights several methodologies where the unique properties of iodine and its compounds are leveraged to construct or modify molecules containing the carbamothioyl functional group.

Methodologies for synthesizing these compounds can be broadly categorized based on the role of the iodide species in the reaction. These include direct reactions with iodine-containing reagents, transformations mediated by iodine or iodide, and the formation of iodide salts of carbamothioyl-containing cations.

Detailed Research Findings

Iodide as a Direct Reactant or Precursor Component

One of the most direct methods involves the use of an iodine-containing reagent to build the carbamothioyl derivative. Acyl iodides, for instance, can react with thiourea at room temperature to yield the corresponding N-acetyl derivative, demonstrating a straightforward pathway to N-acylthioureas.

Furthermore, the synthesis of carbamothioyl compounds featuring an iodine atom on an aromatic ring is a common strategy. An example is the synthesis of 2-((4-methylphenoxy)methyl)-N-(2-iodophenyl-carbamothioyl)benzamide. nih.gov In such syntheses, an iodine-containing precursor, like 2-iodoaniline, is reacted with an appropriate isothiocyanate to form the target molecule. This approach incorporates the iodide as a stable substituent on the final compound. nih.gov

Iodine-Mediated Transformations

Molecular iodine, often in conjunction with a solvent like DMSO, can serve as a mediator for the transformation of carbamothioyl-related functional groups. A notable example is the conversion of N-arylcyanothioformamides into their N-arylcyanoformamide counterparts. nih.gov In this reaction, the thiocarbonyl group (C=S) is oxidized to a carbonyl group (C=O). The efficiency of this conversion is highly dependent on the reaction conditions, including the stoichiometry of iodine. nih.gov For the model substrate N-4-tolylcyanothioformamide, studies showed that 1.1 equivalents of iodine at 80 °C were optimal for a complete transformation. nih.gov However, for other substrates, conditions needed further optimization, sometimes requiring up to 3.5 equivalents of I₂ at lower temperatures to achieve significant conversion. nih.gov The use of potassium iodide (KI) has also been explored as an alternative source of iodine in these optimizations. nih.gov

Table 1: Iodine-Mediated Conversion of N-Arylcyanothioformamides (1) to N-Arylcyanoformamides (2) nih.gov
SubstrateIodine (equiv.)Temperature (°C)Time (h)Result
N-4-tolylcyanothioformamide (1a)1.1806Complete conversion to 2a
(4-methoxyphenyl)carbamothioyl cyanide (1i)2.75201925% conversion to 2i
(4-methoxyphenyl)carbamothioyl cyanide (1i)3.0201936% conversion to 2i
(4-methoxyphenyl)carbamothioyl cyanide (1i)3.5201944% conversion to 2i
(4-ethoxyphenyl)carbamothioyl cyanide (1j)3.5201927% conversion to 2j

Formation of Carbamothioyl Iodide Salts

Carbamothioyl moieties can be part of a larger cationic structure, which is then paired with an iodide anion to form a stable salt. The compound 3-Carbamothioyl-1-methylpyridin-1-ium iodide is an example of such a structure. bldpharm.com Another complex iodide salt, (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, is prepared through a reliable reaction procedure where a slight molar excess of the starting benzaldehyde (B42025) in an ethanol:ethyl acetate (B1210297) solvent mixture affords the pure product. mdpi.com These syntheses demonstrate the role of iodide as a charge-balancing counter-ion, which is crucial for the isolation and stability of the cationic carbamothioyl derivative.

Table 2: Properties of a Representative Carbamoyl (B1232498) Iodide Salt nih.gov
PropertyValue
Compound Name3-Carbamoyl-1-methylpyridinium iodide
Molecular FormulaC₇H₉IN₂O
Molecular Weight264.06 g/mol
CAS Number6456-44-6
Monoisotopic Mass263.97596 Da

Iodide Species in Reaction Systems and Analysis

In some contexts, iodide species are generated in situ or are present as part of the broader reaction or analytical system. The thiourea-iodate reaction is a classic example of a chemical clock reaction where thiourea (a simple carbamothioyl compound) reduces iodate (B108269) to iodide. acs.org The iodide ion then reacts with remaining iodate to produce iodine, which is immediately consumed by the excess thiourea, delaying the color change that signals the reaction's endpoint. acs.org

Additionally, iodine is frequently used in the analysis of carbamothioyl-containing compounds. In the synthesis of N-((4-acetyl phenyl) carbamothioyl) pivalamide, an iodine reagent composed of potassium iodide (KI) and iodine (I₂) was used as part of an enzyme inhibition assay. nih.govfrontiersin.org Iodine vapor is also a common agent for the visualization of compounds on thin-layer chromatography (TLC) plates, as used during the synthesis of pyrazoline derivatives from thiosemicarbazide. mdpi.com These instances, while not synthetic steps, underscore the interactive relationship between carbamothioyl compounds and iodide species.

Comprehensive Spectroscopic Analyses

Spectroscopic methods are indispensable for elucidating the molecular framework and electronic properties of carbamothioyl derivatives. Techniques such as NMR, FTIR, and HRMS provide complementary information, offering a complete picture of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can map the connectivity of atoms and probe the electronic environment within a molecule.

In the study of carbamothioyl derivatives, NMR is crucial for confirming their synthesis and for studying conformational dynamics in solution. nih.gov For instance, the ¹H NMR spectrum of N-((4-acetylphenyl)carbamothioyl)pivalamide shows two distinct signals for the N-H protons at chemical shifts (δ) of 12.95 and 9.40 ppm, which is characteristic of the thiourea linkage. nih.govfrontiersin.org The aromatic protons appear as a multiplet between δ 8.06–7.96 ppm. nih.govfrontiersin.org

The ¹³C NMR spectrum provides further structural confirmation. Key signals for N-((4-acetylphenyl)carbamothioyl)pivalamide include the thiocarbonyl (C=S) carbon at δ 180.25 ppm and the carbonyl (C=O) carbons at δ 195.91 and 178.8 ppm. nih.govfrontiersin.org Studies on related molecules like N-((6-methylpyridin-2-yl)carbamothioyl)benzamide use NMR to investigate conformational preferences, revealing that the molecular structure can be influenced by solvent polarity. nih.govgre.ac.uk

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-((4-acetylphenyl)carbamothioyl)pivalamide Data sourced from studies on the spectroscopic characterization of the compound. nih.govfrontiersin.org

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-H12.95, 9.40-
Aromatic C-H8.06–7.96142.1–122.8
C=S-180.25
C=O (pivaloyl)-178.8
C=O (acetyl)-195.91
Aliphatic CH₃ (acetyl)2.8940.1–25.7
Aliphatic CH₃ (pivaloyl)1.3840.1–25.7

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular "fingerprint" based on the vibrational modes of its functional groups. thermofisher.comthermofisher.com This technique is highly effective for identifying the presence of key bonds within carbamothioyl compounds.

The FTIR spectrum of a carbamothioyl derivative typically displays characteristic absorption bands. For N-((4-acetylphenyl)carbamothioyl)pivalamide, a distinct N-H stretching vibration is observed around 3233 cm⁻¹. frontiersin.org The carbonyl (C=O) group shows a strong absorption peak at 2955 cm⁻¹, while aromatic and aliphatic C-H stretches appear at 2955 cm⁻¹ and 2936 cm⁻¹, respectively. nih.govfrontiersin.org A band in the 1252-1238 cm⁻¹ region is often assigned to the thiocarbonyl (C=S) stretching vibration. researchgate.net These vibrational data are critical for confirming the successful synthesis and purity of the target compounds. mdpi.com

Table 2: Characteristic FTIR Vibrational Frequencies (cm⁻¹) for Carbamothioyl Derivatives Data compiled from spectroscopic analyses of various N-carbamothioyl compounds. nih.govfrontiersin.orgresearchgate.net

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-HStretching~3233
C-H (aromatic)Stretching~2955
C-H (aliphatic)Stretching~2936
C=OStretching~2955
C=SStretching1238–1252

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with high accuracy and precision. labmanager.com Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, enabling unambiguous molecular formula identification. labmanager.com

For the analysis of carbamothioyl compounds and other atmospheric species, iodide-adduct chemical ionization mass spectrometry (I⁻-CIMS) has emerged as a powerful HRMS technique. nih.govtofwerk.com In this method, iodide ions (I⁻) are used as the reagent ion to form adducts with the analyte molecules (e.g., [M+I]⁻). copernicus.org This "soft" ionization method minimizes fragmentation, preserving the molecular ion for precise mass measurement. nih.gov

The large negative mass defect of the iodide ion, combined with the high resolving power (R > 5500) of the time-of-flight (TOF) mass analyzer, allows for the confident determination of elemental formulas for a wide range of organic and inorganic compounds. nih.gov This technique is particularly sensitive to polar or acidic compounds and can be used to track the formation of various oxidation products in complex chemical systems. nih.govcopernicus.org

Advanced Crystallographic Investigations

While spectroscopic methods reveal molecular structure and functional groups, X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. wikipedia.org

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) is the premier technique for determining the atomic and molecular structure of a crystalline material. wikipedia.orgfzu.cz By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, crystallographers can calculate the precise positions of atoms, as well as bond lengths and angles. uol.de

Numerous carbamothioyl derivatives have been characterized using SCXRD. For example, the crystal structure of 2-Methyl-N-[(3-methyl-2-pyridyl)carbamothioyl]benzamide was determined to be monoclinic with the space group P2₁/n. iucr.orgresearchgate.net Similarly, N-(diethylcarbamothioyl)cyclohexanecarboxamide crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net This level of detail is fundamental for understanding structure-property relationships and intermolecular interactions in the solid state. uhu-ciqso.es

Table 3: Representative Single Crystal X-ray Diffraction Data for Carbamothioyl Compounds

Compound 2-Methyl-N-[(3-methyl-2-pyridyl)carbamothioyl]benzamide iucr.orgresearchgate.netN-(diethylcarbamothioyl)cyclohexanecarboxamide researchgate.net
Formula C₁₅H₁₅N₃OSC₁₂H₂₂N₂OS
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 7.955 (3)6.6925 (13)
b (Å) 7.811 (3)9.0457 (18)
c (Å) 23.414 (8)22.728 (5)
β (˚) 90.827 (6)90
Volume (ų) 1454.6 (9)1375.4 (5)
Z 44
Analysis of Intramolecular Hydrogen Bonding Networks

A key insight derived from SCXRD is the detailed visualization of hydrogen bonding networks. Intramolecular hydrogen bonds, which occur within a single molecule, play a critical role in defining molecular conformation and stability. In many carbamothioyl compounds, an intramolecular N-H···O hydrogen bond forms a stable six-membered pseudo-ring. nih.goviucr.org This interaction "locks" the molecule into a specific geometry. iucr.org

For instance, in 2-Methyl-N-[(3-methyl-2-pyridyl)carbamothioyl]benzamide, the thiourea group's conformation is stabilized by an intramolecular hydrogen bond between a thioamide hydrogen and the carbonyl oxygen atom. iucr.orgresearchgate.net In other structures, competitive hydrogen bonding pathways, such as N-H···N interactions, can exist, leading to dynamic conformational behavior that is sensitive to the molecule's environment. nih.govgre.ac.uk The analysis of these networks is essential for understanding how these molecules might interact with biological targets or other chemical species.

Elucidation of Intermolecular Hydrogen Bonding and Supramolecular Architectures (e.g., S(6) ring motifs)

The crystal packing and stability of carbamothioyl compounds are significantly influenced by a network of hydrogen bonds, leading to the formation of distinct supramolecular architectures. The thiourea moiety, in particular, plays a crucial role in stabilizing crystal components through intermolecular interactions. nih.gov These interactions are not limited to simple pairwise bonding but often result in well-defined, repeating patterns known as synthons.

Beyond intramolecular interactions, intermolecular hydrogen bonds dictate how molecules assemble in the crystal lattice. The N-H and C-H groups frequently act as hydrogen bond donors, while the sulfur and oxygen atoms of the carbamothioyl and adjacent groups serve as acceptors. Common interactions observed include N-H···S, C-H···O, and N-H···O bonds. researchgate.neteurjchem.com In some structures, N-H···S hydrogen bonds link molecules together, forming dimeric units or one-dimensional tapes that extend through the crystal. nih.goveurjchem.com The interaction with iodide ions is particularly relevant, where hydrogen bond reconstruction can facilitate the capture of iodine, leading to the formation of polyiodide anions through charge transfer mechanisms. rsc.org

Detailed analysis reveals that these hydrogen-bonding patterns are a primary driving force in the self-assembly of these molecules, creating robust and predictable supramolecular structures. nih.gov

Interaction TypeDescriptionRole in Supramolecular ArchitectureCompound Example
Intramolecular N-H···O Hydrogen bond between a nitrogen-bound hydrogen and a carbonyl oxygen within the same molecule.Stabilizes molecular conformation, often forming pseudo-six-membered S(6) ring motifs. researchgate.neteurjchem.comN-((2-acetylphenyl)carbamothioyl)benzamide researchgate.net, N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide eurjchem.com
Intramolecular C-H···S A weak hydrogen bond between a carbon-bound hydrogen and a sulfur atom within the same molecule.Contributes to the formation of pseudo-six-membered S(6) rings, enhancing conformational rigidity. eurjchem.comN-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide eurjchem.com
Intermolecular N-H···S Hydrogen bond between an N-H group of one molecule and the sulfur atom of a neighboring molecule.Links molecules into dimers or extends into one-dimensional chains, providing stability to the crystal lattice. eurjchem.comN-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide eurjchem.com
Intermolecular –C=S···H Interaction involving the thiocarbonyl sulfur atom and a hydrogen from an adjacent molecule.Key interaction for stabilizing components and forming one-dimensional tapes in co-crystals. nih.govN-carbamothioylacetamide and N,N′-thiocarbonyldiacetamide co-crystal nih.gov
Examination of π–π Stacking Interactions in Crystal Packing

The geometric parameters of these π–π stacking interactions, including the interplanar separation distance, the centroid-to-centroid distance, and the horizontal displacement (slippage), define their strength and nature. For example, in the crystal structure of a co-crystal containing iodide, a π–π stacking interaction between inversion-related 3-Cl-N-MePy cations was observed with an interplanar separation of 3.388 Å. nih.gov In another metal-organic polymeric complex involving copper(I) iodide, a weak π–π interaction was identified between adjacent pyrazine (B50134) rings with a plane-to-plane distance of 3.5476 (14) Å and a centroid-centroid contact of 4.080 (2) Å. researchgate.net The nature of these interactions can range from face-to-face to offset or T-shaped arrangements, all of which play a role in the dense packing of molecules within the crystal. acs.org

The interplay between π–π stacking and other forces like hydrogen bonding and halogen bonding creates a complex supramolecular assembly. nih.gov In some organic-inorganic hybrid metal halides, the strength of π–π stacking can even be tailored to tune the material's optical and photoluminescence properties. rsc.org The analysis of these interactions is therefore essential for understanding the structure-property relationships in these materials.

ParameterDescriptionExample ValueSource Compound
Interplanar Separation The perpendicular distance between the planes of two parallel aromatic rings.3.388 Å3-chloro-N-methylpyridinium iodide with tetrabromoquinone nih.gov
Interplanar Separation The perpendicular distance between the planes of two parallel aromatic rings.3.5476 (14) Åcatena-Poly[[(pyrazine-2-carboxamide-κN)copper(I)]-μ3-iodido] researchgate.net
Centroid-Centroid Contact The distance between the geometric centers (centroids) of two interacting aromatic rings.4.080 (2) Åcatena-Poly[[(pyrazine-2-carboxamide-κN)copper(I)]-μ3-iodido] researchgate.net
Ring Normal to Centroid Vector Angle (α) The angle between the normal vector of one ring plane and the vector connecting the two ring centroids.29.6 °catena-Poly[[(pyrazine-2-carboxamide-κN)copper(I)]-μ3-iodido] researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used for the characterization of crystalline materials, including this compound compounds. malvernpanalytical.comcreative-biostructure.com The method is suitable for polycrystalline samples, which consist of many tiny, randomly oriented crystallites. creative-biostructure.com The fundamental principle of PXRD is Bragg's Law, which describes the condition for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal. libretexts.org

Bragg's Law: nλ = 2d sinθ

Here, n is an integer, λ is the wavelength of the incident X-ray beam, d is the spacing between the crystal lattice planes, and θ is the angle of diffraction. creative-biostructure.comlibretexts.org

In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam while the sample is rotated or held stationary. A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle 2θ. libretexts.org The resulting plot of intensity versus 2θ is known as a powder diffractogram. This pattern is a unique "fingerprint" for a specific crystalline solid. malvernpanalytical.com

The primary application of PXRD in the study of this compound is the identification of crystalline phases. malvernpanalytical.com By comparing the experimental diffractogram of an unknown sample to a comprehensive database of known patterns, such as that maintained by the International Centre for Diffraction Data (ICDD), the constituent phases can be unambiguously identified. malvernpanalytical.com This is crucial for:

Confirming Synthesis: Verifying that the desired crystalline compound has been successfully synthesized. mdpi.com

Polymorph Identification: Distinguishing between different crystal forms (polymorphs) of the same chemical compound. Polymorphs can have different physical properties, making their identification critical, particularly in pharmaceutical applications. creative-biostructure.com

Phase Purity Analysis: Assessing the purity of a sample by detecting the presence of crystalline impurities or unreacted starting materials.

Structural Characterization: While single-crystal X-ray diffraction provides a more detailed structure, PXRD is invaluable for analyzing bulk materials and confirming that the bulk sample corresponds to the single crystal studied. creative-biostructure.com

The technique is relatively fast, typically requiring minimal sample preparation, making it a routine method in materials science and solid-state chemistry for the characterization of crystalline solids like this compound. malvernpanalytical.com

FeatureDescriptionApplication
Principle Diffraction of X-rays by the lattice planes of a crystalline material, governed by Bragg's Law. libretexts.orgProvides information on the atomic and molecular structure of a crystal.
Output A diffractogram plotting diffracted X-ray intensity vs. diffraction angle (2θ). libretexts.orgActs as a unique fingerprint for a specific crystalline phase. malvernpanalytical.com
Phase Identification Matching the experimental pattern to reference patterns in a database. malvernpanalytical.comUnambiguous identification of unknown crystalline materials and verification of synthesized compounds. malvernpanalytical.commdpi.com
Polymorph Analysis Differentiating between various crystalline forms of the same substance. creative-biostructure.comCrucial for quality control in industries like pharmaceuticals where different polymorphs have different properties. creative-biostructure.com
Purity Assessment Detecting peaks corresponding to crystalline impurities in a bulk sample.Ensures the phase purity of the target compound.

Theoretical and Computational Investigations of Carbamothioyl Systems and Their Interactions with Iodine/iodide

Quantum Chemical Studies Employing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a central tool for the computational investigation of carbamothioyl systems due to its balance of accuracy and computational cost. nih.govresearchgate.net These studies provide a robust framework for understanding the electronic and structural properties of these molecules. DFT calculations are frequently performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) or 6-31G(d,p), to model the behavior of these systems accurately. nih.govresearchgate.netuokerbala.edu.iqsemanticscholar.org

A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms. nih.gov For carbamothioyl derivatives, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. uokerbala.edu.iqacs.org These theoretical parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. uokerbala.edu.iqsemanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Carbamothioyl Derivative (DFT B3LYP/6-311G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=S1.675--
C-N (thioamide)1.370--
C-N (amide)1.410--
C=O1.230--
N-C-N-115.0-
O=C-N-122.5-
S=C-N-124.0-
C-N-C-C--175.0
H-N-C=S--5.0

Note: The data in this table is illustrative and represents typical values found in computational studies of similar carbamothioyl compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org

In carbamothioyl systems, a small HOMO-LUMO energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This characteristic is often associated with increased polarizability and a higher tendency to engage in chemical reactions. semanticscholar.org The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, in carbamothioyl derivatives, the HOMO is localized on the sulfur atom and adjacent π-systems, while the LUMO may be distributed over the carbonyl group and aromatic rings. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Carbamothioyl System

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.50
Energy Gap (ΔE)3.75

Note: These values are representative and can vary depending on the specific molecular structure and the computational method employed.

Local reactivity is probed using Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. uokerbala.edu.iqnih.gov By analyzing the condensed Fukui functions for each atom, researchers can pinpoint the specific atoms most susceptible to attack. nih.gov For instance, the sulfur atom in the thiourea (B124793) moiety is often identified as a primary site for electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.decomputabio.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. ajol.info The MEP map uses a color scale to denote different regions of electrostatic potential. core.ac.uk

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. ajol.info Blue or green colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. ajol.info In carbamothioyl systems, the MEP surface often shows negative potential around the sulfur and oxygen atoms, making them key sites for interaction with electrophiles or for forming hydrogen bonds. semanticscholar.orgajol.info The regions around the N-H protons typically show positive potential, identifying them as hydrogen bond donors. ajol.info

Natural Bond Orbital (NBO) analysis is used to study charge transfer and intramolecular and intermolecular interactions in detail. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. uba.ar This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a lone pair (donor) into an empty antibonding orbital (acceptor), which contribute to the stability of the molecule. uba.ar In carbamothioyl systems, NBO analysis can quantify the strength of intramolecular hydrogen bonds and other charge-transfer interactions that stabilize specific conformations. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Computational Probes of Intermolecular Interactions

Understanding the intermolecular interactions between carbamothioyl systems and species like iodine or iodide is crucial for predicting their behavior in solution and in the solid state. Computational methods are employed to model these interactions, providing insights into the formation of complexes and crystal packing. mdpi.com

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure. eurjchem.comeurjchem.com It maps various properties onto the surface, allowing for the identification of the types and relative importance of different interactions, such as hydrogen bonds and van der Waals forces. mdpi.com This method can be particularly useful for understanding how a carbamothioyl iodide system might be structured in a crystalline form, highlighting the key interactions between the carbamothioyl moiety and the iodide ion. eurjchem.com

Energy framework calculations, often used in conjunction with Hirshfeld analysis, provide a visual representation of the interaction energies between molecules in a crystal, allowing for a deeper understanding of the forces that stabilize the crystal packing. eurjchem.comroyalsocietypublishing.org These computational probes are essential for rationalizing the supramolecular assembly of carbamothioyl systems. royalsocietypublishing.org

Hirshfeld Surface Analysis and Associated Two-Dimensional Fingerprint Plots

Hirshfeld surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. acs.orguliege.be The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from the molecule of interest is equal to the contribution from all other molecules. The Hirshfeld surface can be mapped with various properties, such as dnorm, which identifies regions of close intermolecular contact. unimi.itnih.gov

In studies of carbamothioyl derivatives, Hirshfeld analysis reveals the prevalence of hydrogen bonds and other weak interactions. For instance, in N-((4-acetylphenyl)carbamothioyl)pivalamide, the most significant contributions to crystal packing arise from H···O and H···N/N···H interactions. mdpi.com Similarly, for N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, H···H contacts are dominant (49.0%), followed by H···C/C···H (12.5%), H···Cl/Cl···H (10.9%), and H···S/S···H (10.0%) interactions. eurjchem.com

When iodine is incorporated into the structure, such as in the polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, the molecular configuration is stabilized by intramolecular N–H···I and C–H···O hydrogen bonds. acs.org The 2D fingerprint plots for these structures can deconstruct the various contacts, highlighting the specific spikes characteristic of these halogen-involved interactions. acs.org The analysis allows for a detailed investigation of how iodine participates in the supramolecular assembly.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Carbamothioyl Derivative.

Intermolecular ContactPercentage Contribution (%)
H···H49.0
H···C/C···H12.5
H···Cl/Cl···H10.9
H···S/S···H10.0
Other18.6
Data derived from a study on N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, a related system. eurjchem.com

Energy Framework Analyses for Quantifying Non-Covalent Interactions

To further understand the forces governing crystal packing, energy framework analysis is employed. This method, available in software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors within a defined radius. nih.govroyalsocietypublishing.org The total interaction energy (Etot) is the sum of four components: electrostatic (Eele), polarization (Epol), dispersion (Edisp), and exchange-repulsion (Erep), calculated using a suitable quantum mechanical model (e.g., CE-B3LYP/6-31G(d,p)).

These energies are then used to generate framework diagrams, where cylinders connect the centroids of interacting molecular pairs. The radius of the cylinders is proportional to the strength of the interaction, providing a clear visual representation of the energy topology of the crystal packing.

Table 2: Calculated Intermolecular Interaction Energies (kJ/mol) for a Representative Carbamothioyl System.

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic (Eele)-54.7
Polarization (Epol)-33.6
Dispersion (Edisp)-327.0
Repulsion (Erep)137.0
Total (Etot) -263.0
Data derived from a study on a related isomaleimide system, illustrating typical energy contributions. researchgate.net

Reduced Density Gradient (RDG) Scattering Analysis

Reduced Density Gradient (RDG) analysis is a computational tool used to identify and visualize non-covalent interactions (NCIs) in real space. jussieu.frmdpi.com It is based on the relationship between the electron density (ρ) and its first derivative, specifically the reduced density gradient, s(r). mdpi.com

By plotting RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished. jussieu.fr Large, blue-colored isosurfaces at low RDG values typically indicate strong, attractive interactions like hydrogen bonds. Green surfaces represent weaker, delocalized van der Waals interactions, while red areas indicate strong, repulsive steric clashes. researchgate.net

In the context of a carbamothioyl-iodide system, RDG analysis would be instrumental in visualizing the specific nature of the interaction between the iodide ion and the carbamothioyl moiety. One would expect to see significant NCI isosurfaces corresponding to hydrogen bonds (N-H···I⁻) and potentially halogen bonds if molecular iodine is involved. The analysis can differentiate between these interactions and weaker van der Waals contacts. researcher.life For instance, in complexes involving hydrogen bonds, RDG analysis shows distinct low-gradient isosurfaces between the donor and acceptor atoms. mdpi.com This technique provides a clear, qualitative picture of the bonding, complementing the quantitative data from Hirshfeld and energy framework analyses. researcher.life

Mechanistic Studies and Reactivity Pathways of Carbamothioyl Functionality in the Presence of Iodine/iodide

Iodine-Mediated Transformations and Oxidation Reactions

Molecular iodine serves as a versatile reagent in the transformation of carbamothioyl-containing compounds, acting as an oxidant and a catalyst to facilitate the formation of diverse heterocyclic structures. The reaction pathways and product outcomes are highly dependent on the substrate structure and the specific reaction conditions employed.

The iodine-mediated oxidative cyclization of N-arylthioureas and related derivatives is a prominent method for the synthesis of benzothiazoles. For instance, the reaction of N-arylthioureas with iodine can lead to the formation of 2-aminobenzothiazoles through an intramolecular C-S bond formation and C-H functionalization. researchgate.net A metal-free approach using catalytic iodine and molecular oxygen as the oxidant has been developed for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas. acs.orgnih.gov

A particularly illustrative example of iodine's role is the transformation of N-arylcyanothioformamides. In the presence of an iodine-DMSO oxidative system, these precursors can undergo an unexpected conversion to afford 2-cyanobenzothiazoles. nrc.govrsc.org Mechanistic proposals for this transformation suggest an initial fast iodination of the N-arylcyanothioformamide, followed by rearomatization to generate an iodinated intermediate. rsc.org Subsequent intramolecular nucleophilic attack by the thioformamide (B92385) sulfur atom and elimination of hydrogen iodide leads to the cyclized 2-cyanobenzothiazole product. rsc.orgwikipedia.org The regioselectivity of this cyclization is dictated by the position of the C-H bond on the aryl ring that undergoes functionalization.

The reaction of N-arylcyanothioformamides with iodine can also lead to the formation of N-arylcyanoformamides through the conversion of the thione group to a carbonyl function. nrc.govrsc.org This highlights the dual reactivity of the iodine-DMSO system, where the reaction pathway can be steered towards either desulfurization-oxidation or oxidative cyclization.

The distribution of products in iodine-mediated reactions of carbamothioyl compounds is highly sensitive to the reaction conditions, including temperature, solvent, and the stoichiometry of the reagents. For example, in the conversion of N-arylcyanothioformamides, variations in temperature and the amount of iodine can significantly impact the yield of the resulting N-arylcyanoformamides or 2-cyanobenzothiazoles. nrc.govresearchgate.net

Initial studies on the oxidation of N-4-tolylcyanothioformamide to the corresponding cyanoformamide (B1595522) at 80°C with a catalytic amount of iodine resulted in only partial conversion. researchgate.net Increasing the stoichiometry of iodine to 1.1 equivalents was found to be optimal for the complete transformation to the cyanoformamide at this temperature. researchgate.net However, for other substrates, these conditions led to low yields or complex mixtures, indicating a strong substrate dependence. nrc.govresearchgate.net Lowering the reaction temperature and adjusting the iodine equivalents were found to be crucial for achieving clean and complete conversion for a wider range of substrates. nrc.govrsc.org For instance, with certain N-arylcyanothioformamides, complete conversion to the cyanoformamide was achieved at 37–38 °C with 3.5 equivalents of iodine. nrc.govresearchgate.net

The choice of solvent can also play a critical role. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent in combination with iodine provides a potent oxidative system. nrc.govrsc.org In the synthesis of 2-aminobenzothiazoles, reactions have been successfully carried out in various solvents, with the choice impacting reaction efficiency and product yields. acs.orgnih.gov

The following table summarizes the effect of reaction conditions on the oxidation of N-arylcyanothioformamides with iodine.

Substrate (N-Arylcyanothioformamide)Iodine (equiv.)Temperature (°C)Time (h)ProductConversion/Yield (%)Reference
N-4-tolylcyanothioformamide0.1680-N-4-tolylcyanoformamide30 (conversion) researchgate.net
N-4-tolylcyanothioformamide1.1806N-4-tolylcyanoformamide>95 (complete conversion) researchgate.net
(4-ethoxyphenyl)carbamothioyl cyanide3.52019(4-ethoxyphenyl)carbamoyl cyanide27 (conversion) scribd.com
(4-ethoxyphenyl)carbamothioyl cyanide3.537-3819(4-ethoxyphenyl)carbamoyl cyanide>95 (complete conversion) nrc.govresearchgate.net
(3,4-dimethoxyphenyl)carbamothioyl cyanide---5,6-dimethoxybenzo[d]thiazole-2-carbonitrile- rsc.org

Investigating Reaction Pathways and Regioselectivity (e.g., Formation of 2-Cyanobenzothiazoles)

Coordination Chemistry of Carbamothioyl Ligands

The carbamothioyl moiety is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms, primarily sulfur and nitrogen, and in some cases, oxygen. This allows for a variety of coordination modes and the formation of stable complexes with a wide range of metal ions.

Carbamothioyl-containing ligands, such as thioureas and their derivatives, can exist in tautomeric forms: the thione form (>C=S) and the thiol form (>C-SH). niscpr.res.inasianpubs.org This tautomerism plays a crucial role in their coordination behavior. niscpr.res.in In solution, the thione form generally predominates. niscpr.res.in Upon coordination to a metal center, deprotonation of the thiol form can occur, leading to coordination as a monoanionic or dianionic ligand.

These ligands can coordinate to metal centers in several ways:

Monodentate: Coordination can occur through the sulfur atom of the thiocarbonyl group. scribd.com

Bidentate: Chelating coordination is common, involving the sulfur atom and a nitrogen or oxygen atom from the carbamothioyl backbone or a substituent. nih.govmdpi.com For example, in N-acylthiourea derivatives, coordination often occurs through the sulfur and the carbonyl oxygen atom. osti.gov

Bridging: The ligand can bridge two metal centers.

The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor sites makes these ligands highly adaptable for coordination with various metal ions. niscpr.res.in

The characterization of carbamothioyl-metal complexes is typically achieved through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S, C=O, and N-H bonds upon coordination provide valuable information about the coordination mode. A shift in the ν(C=S) band to lower frequencies and the appearance of a new band for ν(C-S) can indicate coordination through the sulfur atom. nih.govosti.gov Similarly, shifts in the ν(C=O) and ν(N-H) bands suggest the involvement of these groups in coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. researchgate.netmdpi.com Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the ligand-metal bond. acs.orgrsc.org The appearance of new charge-transfer bands upon complexation is often observed. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govosti.gov

Elemental Analysis and Molar Conductivity: These methods are used to determine the stoichiometry of the complexes and to ascertain whether they are electrolytes or non-electrolytes in solution. acs.orgrsc.org

The following table presents characterization data for a representative carbamothioyl-metal complex.

ComplexTechniqueKey ObservationsInferred Structural FeatureReference
[Ni(L5)2] where L5 = N-(morpholine-4-carbonothioyl)cyclohexanecarboxamidoFT-IRShift in ν(C=O) and ν(C=S) bands compared to free ligand.Coordination via oxygen and sulfur atoms. nih.gov
Single-Crystal X-ray DiffractionSlightly distorted square-planar geometry around Ni(II). Cis-coordination of two oxygen and two sulfur atoms.Confirms bidentate O,S-coordination. nih.govosti.gov
Elemental AnalysisConsistent with the proposed [Ni(L5)2] formula.Confirms 1:2 metal-to-ligand stoichiometry. nih.gov

Tautomerism (Thiol-Thione) and Diverse Coordination Modes with Metal Centers

Solution-Phase Behavior of Iodide-Containing Carbamothioyl Derivatives

The behavior of carbamothioyl derivatives in the presence of iodide in solution is characterized by dynamic interactions, including the formation of charge-transfer complexes and complex reaction kinetics. Direct studies on isolated "carbamothioyl iodide" salts in solution are scarce; instead, the literature focuses on the equilibrium and kinetic aspects of thiourea-iodine systems.

In aqueous and organic solutions, thiourea (B124793) and its derivatives react with iodine to form charge-transfer complexes. nih.gov These complexes can be studied using UV-Visible spectrophotometry, where the appearance of new absorption bands is indicative of complex formation. nih.govrsc.org The equilibrium constants for the formation of these complexes have been determined, providing a quantitative measure of the interaction strength. nih.govacs.org For the reaction of thiourea with iodine in an aqueous solution of 0.2 M perchloric acid at 25°C, the logarithm of the equilibrium constant (log K) was determined to be 6.56. acs.org

The interaction is not a simple complexation; it is often the initial step in a more complex redox reaction. In the thiourea-iodate reaction, thiourea is initially consumed by reacting with iodine, which is formed from the reaction between iodide and iodate (B108269). nih.gov This leads to a "clock reaction" behavior, where the concentration of iodine remains low until all the thiourea is consumed. nih.gov The kinetics of these reactions are often autoinhibitory, with the product iodide ion slowing down the rate of further oxidation. researchgate.net

The concentration of iodide ions in the solution significantly influences the reaction rates and the stability of intermediates. nih.gov In the oxidation of thiourea dioxide by iodine, the presence of iodide strongly inhibits the reaction. researchgate.net The pH of the solution is another critical factor, with an increase in pH generally accelerating the reaction rates. researchgate.net

Spectroscopic studies, such as UV-Visible and NMR, are essential tools for monitoring the species present in solution and for elucidating the complex reaction pathways. nih.govscribd.comresearchgate.netmdpi.comrsc.org For instance, UV-Visible spectroscopy can be used to monitor the concentration of triiodide ions (I3-), which are formed from the reaction of iodine with iodide and are often key species in these reaction systems. osti.gov

Conductance Studies and Analysis of Ion-Solvent and Ion-Ion Interactions

The interaction between the carbamothioyl functionality, particularly in molecules like thiourea, and iodine/iodide systems leads to the formation of various ionic species, significantly influencing the electrical conductivity of the solution. Conductance studies serve as a powerful tool to investigate the nature and extent of these interactions, providing insights into ion-solvent and ion-ion dynamics.

The reaction of thiourea (TU) with di-iodine results in the formation of ionic compounds. rsc.org For instance, conductivity titrations of thiourea with iodine in acetonitrile (B52724) demonstrate an increase in conductivity upon the addition of di-iodine, which points to the formation of multiple types of ionic species in the solution. rsc.org This increased conductivity is attributed to the generation of charged species, such as the [(TU₂)₂]²⁺ cation and various polyiodide anions. rsc.orgrsc.org

The formation of these ionic species is a clear indication of significant ion-ion and ion-solvent interactions. The specific nature of the anions formed, which can include simple iodide (I⁻) and polyiodides like triiodide (I₃⁻) and tetraiodide (I₄²⁻), depends on the reaction stoichiometry and the presence of other halides. rsc.org The presence of these polyiodide anions is often confirmed by UV-Vis spectroscopy, with characteristic absorption bands around 300 nm and 365 nm. rsc.org

A comparative study on the conductivity of thiourea-halogen inclusion compounds further elucidates these interactions. For the compound [quinuclidine₂H]₂²⁺[thiourea₂I₂]²⁻, conductivity measurements reveal its behavior as an insulator in a vacuum, with conductivity values around 10⁻¹¹ S/cm. researchgate.net However, at atmospheric pressure, the conductivity increases to the semiconductor range (10⁻⁷–10⁻⁸ S/cm), highlighting the role of the environment and solvent (in this case, likely atmospheric water) in facilitating charge transport. researchgate.net This suggests that ion-solvent interactions are crucial for the mobility of the ionic species.

The analysis of molar conductivity as a function of concentration can provide quantitative data on these interactions. While specific studies on this compound are not available, the principles from studies on similar ionic liquids and electrolyte solutions are applicable. aip.orgdiva-portal.orgqau.edu.pk For instance, the limiting molar conductance (Λ°m) can be determined by extrapolating molar conductance data to zero concentration, providing a measure of ion-solvent interactions in the absence of ion-ion effects. aip.orgarpgweb.com The deviation from ideal behavior as concentration increases is then attributed to ion-ion interactions. researchgate.net

The table below summarizes the conductivity data for a relevant thiourea-iodine compound.

CompoundConditionConductivity (S/cm)Reference
[quinuclidine₂H]₂²⁺[thiourea₂I₂]²⁻ (pellet)Vacuum10⁻¹¹ researchgate.net
[quinuclidine₂H]₂²⁺[thiourea₂I₂]²⁻ (pellet)Atmospheric Pressure10⁻⁷–10⁻⁸ researchgate.net

Advanced Applications of Carbamothioyl Derivatives in Synthetic and Material Chemistry

Utilization as Key Precursors in the Synthesis of Complex Heterocyclic Systems

The carbamothioyl group, a central feature of thiourea (B124793) and its derivatives, serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds. mdpi.com These nitrogen- and sulfur-containing rings are of immense interest due to their prevalence in pharmaceuticals and functional materials.

Thiourea derivatives are frequently employed in cyclization reactions to form heterocycles like thiazoles, pyrimidines, and quinazolines. mdpi.com The reactivity of the thiocarbonyl group and the adjacent nitrogen atoms allows for a variety of ring-closing strategies. For example, 1-(2-haloaroyl)-3-aryl thioureas can undergo base-catalyzed intramolecular nucleophilic cyclization to yield 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. Another common strategy involves the reaction of acyl thioureas with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), which can lead to different heterocyclic products depending on the reaction conditions.

Iodine, as a catalyst or reagent, also plays a significant role in modern heterocyclic synthesis. rsc.orgdovepress.com Molecular iodine (I₂) can mediate the synthesis of N-heterocycles from α-amino acids through a process involving Strecker degradation. rsc.org This method allows for the construction of complex nitrogen-containing cyclic structures. Furthermore, hypervalent iodine reagents are powerful oxidants used in the synthesis and functionalization of a broad range of heterocyclic compounds under metal-free conditions. dovepress.com For instance, iodosobenzene (B1197198) (PhIO) can promote the oxidative annulation required to build imidazoles and thiazoles. dovepress.com

The following table summarizes representative examples of heterocyclic systems synthesized using carbamothioyl derivatives and iodine-mediated reactions.

Precursor TypeReagents/ConditionsHeterocyclic ProductReference
1-(2-haloaroyl)-3-aryl thioureasBase-catalyzed intramolecular cyclization1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones
Acyl thioureasDimethyl acetylenedicarboxylate (DMAD)Various thiazole (B1198619) and pyrimidine (B1678525) derivatives
α-Amino acidsMolecular iodine (I₂)Various N-heterocycles rsc.org
Alcohol substrates and thioamidesIodosobenzene (PhIO), p-toluenesulfonic acidThiazoles dovepress.com

Design and Engineering of Coordination Polymers and Supramolecular Assemblies

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. The carbamothioyl group, particularly within thiourea and thioamide ligands, is an excellent donor for metal coordination due to the presence of both nitrogen and sulfur atoms. rsc.orgksu.edu.tr These ligands can bridge metal centers to form one-, two-, or three-dimensional networks.

Copper(I) iodide is a particularly common component in the construction of coordination polymers. rsc.orgcsic.esrsc.org The combination of Cu(I) ions and iodide anions often leads to the formation of stable [CuₓIₓ] clusters or chains, which then act as secondary building units (SBUs). These SBUs are linked by organic ligands, such as those containing thioamide or pyridine (B92270) functionalities, to create extended structures. For example, the reaction of 4-pyridinethiobenzamide with CuI results in a 2D layered network built from Cu₂I₂ units linked by the thioamide ligand. rsc.org The resulting coordination polymers can exhibit interesting properties, such as luminescence and electrical conductivity. rsc.org

The structure and properties of these coordination polymers are highly tunable and depend on factors like the specific metal ion, the organic ligand, the solvent system, and the reaction temperature. mdpi.com The voids within these porous frameworks can also be utilized for applications such as iodine capture from waste streams. mdpi.com

Below is a table detailing examples of coordination polymers formed from carbamothioyl-containing ligands and/or iodides.

Metal IonLigand(s)Key Structural FeaturePotential ApplicationReference
Cu(I)4-pyridinethiobenzamide, Iodide2D layered network with Cu₂I₂ unitsMaterial science rsc.org
Cu(I)Triazole substituted pyridines, Iodide1D and 2D polymers with varying Cu-I connectivityLuminescent materials, Semiconductors rsc.org
Ni(II), Co(II)Bis-pyridyl-bis-imide, Polycarboxylates1D, 2D, or 3D structuresIodine adsorption mdpi.com
Cu(I)2-fluoropyrazine, Iodide2D coordination polymerOptical pressure/temperature sensors csic.es

Applications in Chemosensory Systems (e.g., Anion Sensing)

The development of chemosensors for the selective detection of anions is a major area of supramolecular chemistry. researchgate.net Anions play crucial roles in biological and environmental systems, making their detection highly important. The carbamothioyl group, embedded within thiourea moieties, is a cornerstone of anion receptor design. researchgate.netbuu.ac.th The two N-H protons of the thiourea group are excellent hydrogen-bond donors, allowing them to form strong and directional interactions with a variety of anions, such as halides and oxoanions.

When a thiourea-based receptor binds to an anion, it can trigger a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. buu.ac.th The selectivity of these sensors can be tuned by modifying the structure of the receptor to create a binding pocket that is complementary in size and shape to the target anion.

Iodide itself is often a target anion for sensing. rsc.orgmdpi.com Researchers have developed sophisticated receptors capable of selectively binding iodide even in the presence of high concentrations of other halides like chloride. rsc.org For example, water-soluble deep cavitands with cationic groups can selectively bind iodide at their lower rim, causing a conformational change that displaces a fluorescent dye from the cavity, resulting in a detectable optical signal. rsc.org In other systems, the binding of iodide to a receptor can cause quenching of its fluorescence emission. mdpi.com

The table below highlights different approaches to anion sensing involving thiourea-based receptors and iodide detection.

Sensor TypeRecognition MotifDetected AnionSignaling MechanismReference
Thiourea-based receptorHydrogen bonding (N-H donors)Various anions (halides, oxoanions)Colorimetric or fluorescent change researchgate.netbuu.ac.th
Water-soluble deep cavitandCationic lower rimIodide (I⁻)Fluorescence displacement assay rsc.org
Cyclic pentaphenylalanineAmide groupsHalide anionsFluorescence quenching (for iodide) or enhancement mdpi.com
Cationic polythiophenePolymer backboneIodide (I⁻)Colorimetric change (yellow to red-violet) buu.ac.th

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.